N-(2-氯-1-苯乙基)苯甲酰胺

描述

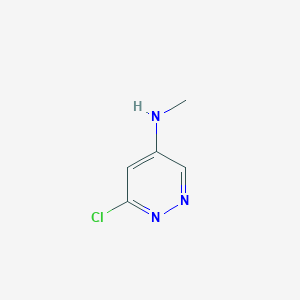

“N-(2-chloro-1-phenylethyl)benzamide” is an organic compound with the linear formula C15H14ClNO . It has a molecular weight of 259.738 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “N-(2-chloro-1-phenylethyl)benzamide” can be achieved through the reaction of phenethylamine and benzoyl chloride . The reaction is usually performed in a suitable solvent at low temperature, and the product is purified by crystallization .Molecular Structure Analysis

The molecular structure of “N-(2-chloro-1-phenylethyl)benzamide” is represented by the linear formula C15H14ClNO . It has a CAS Number of 299954-52-2 and an MDL number of MFCD00434125 .Chemical Reactions Analysis

The synthesis of benzamides, including “N-(2-chloro-1-phenylethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .科学研究应用

生物活性研究

一项研究调查了各种氯-羟基-N-[2-(芳基氨基)-1-烷基-2-氧代乙基]苯甲酰胺的生物活性,包括与 N-(2-氯-1-苯乙基)苯甲酰胺结构相似的那些。这些化合物对分枝杆菌、细菌和真菌菌株表现出活性,并且对菠菜叶绿体中的光合电子传递有抑制作用,表明在抗菌和农业研究应用中具有潜力(Imramovský et al., 2011)。

GPR139 受体激动剂

研究确定了一种与 N-(2-氯-1-苯乙基)苯甲酰胺结构相关的化合物作为 GPR139 受体的有效激动剂。这一发现对于神经学研究具有重要意义,因为 GPR139 与中枢神经系统功能有关(Dvorak et al., 2015)。

安全和危害

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

属性

IUPAC Name |

N-(2-chloro-1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBAVMNXJHXYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane](/img/structure/B3246177.png)

![5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3246188.png)

![(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B3246210.png)